molecular formula C7H13N B1289260 5-Azaspiro[2.5]octane CAS No. 25337-01-3

5-Azaspiro[2.5]octane

Cat. No.: B1289260
CAS No.: 25337-01-3
M. Wt: 111.18 g/mol
InChI Key: UNOMGZZFCMNBCN-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Architectures in Molecular Design

Spirocyclic compounds are bicyclic systems where two rings are connected through a single, shared atom known as the spiro atom. This unique structural feature imparts a distinct three-dimensionality that sets them apart from more common flat, aromatic systems. The inherent rigidity and defined conformational preferences of many spirocyclic frameworks are highly advantageous in molecular design, particularly in medicinal chemistry. tandfonline.comresearchgate.net

The introduction of a spirocyclic motif can significantly influence a molecule's properties. Key advantages include:

Enhanced Three-Dimensionality : Spirocycles project functional groups into distinct vectors in three-dimensional space, which can lead to more specific and potent interactions with biological targets like proteins and enzymes. tandfonline.com

Improved Physicochemical Properties : The higher sp³ character of spirocyclic systems compared to their aromatic counterparts can improve properties crucial for drug development, such as aqueous solubility and metabolic stability. tandfonline.comresearchgate.net

Structural Novelty : The use of spirocyclic scaffolds provides access to unexplored chemical space, offering opportunities for developing new chemical entities with unique biological activities and intellectual property potential. nih.govresearchgate.net

Conformational Restriction : The rigid nature of spirocycles can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity. researchgate.netdndi.org

Despite their advantages, the synthesis of spirocycles can be challenging due to the difficulty in constructing the central quaternary spiro-carbon. tandfonline.comnih.gov However, the development of new synthetic methodologies is making these valuable scaffolds more accessible. researchgate.netdndi.org

Overview of Nitrogen-Containing Spirocyclic Scaffolds

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, present in nearly 60% of all small molecule drugs. nih.gov When a nitrogen atom is incorporated into a spirocyclic framework, the resulting azaspirocycle combines the benefits of both structural features. These scaffolds are found in a number of natural products and have been fashioned into a wide array of synthetic compounds with interesting biological activities. doi.org

Nitrogen-containing spirocycles are valued for several reasons:

The nitrogen atom can act as a hydrogen bond donor or acceptor, or as a basic center, which is crucial for molecular recognition and interaction with biological targets.

The position of the nitrogen atom within the spirocyclic system can be varied to fine-tune the molecule's properties and biological activity. doi.org

They serve as versatile intermediates in the synthesis of complex molecules, including drug candidates for a range of diseases. nih.govevitachem.com

The construction of these scaffolds often relies on advanced synthetic methods, including intramolecular cyclizations, ring-closing metathesis, and direct imine acylation, to create the desired spiro-junction and control stereochemistry. nih.govdoi.orgthieme-connect.com The development of such synthetic tools is critical for expanding the diversity of available nitrogen-containing spirocyclic building blocks for drug discovery and materials science. nih.gov

Structural Features and Conformational Analysis of the 5-Azaspiro[2.5]octane Framework

The this compound system is a specific azaspirocycle featuring a piperidine (B6355638) (six-membered nitrogen-containing) ring fused to a cyclopropane (B1198618) (three-membered carbocyclic) ring through a shared carbon atom. This arrangement creates a rigid and conformationally constrained scaffold. The spiro[2.5]octane framework itself is known to resist significant ring puckering. The presence of the small, strained cyclopropane ring influences the geometry of the adjacent cyclohexane (B81311) or piperidine ring, often causing a slight flattening.

The key structural identifiers for the parent compound, this compound, are detailed in the table below.

PropertyValueSource(s)
IUPAC Name This compound sigmaaldrich.com
Molecular Formula C₇H₁₃N sigmaaldrich.com
InChI Key DYMWMCZBAOKYSH-UHFFFAOYSA-N sigmaaldrich.com
CAS Number 25337-01-3 ambeed.com

Derivatives of this core structure, such as this compound hydrochloride, are often used in research to improve properties like aqueous solubility. The fixed geometry of the spiro-junction limits rotational freedom, making this framework a valuable building block for designing molecules where a precise spatial arrangement of substituents is required for optimal interaction with a biological target. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7(3-4-7)6-8-5-1/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOMGZZFCMNBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625606
Record name 5-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25337-01-3
Record name 5-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Azaspiro 2.5 Octane and Its Derivatives

General Synthetic Strategies for Azaspiro[2.5]octane Core Construction

The construction of the azaspiro[2.5]octane framework relies on several foundational synthetic approaches. These strategies are centered on the efficient formation of the heterocyclic piperidine (B6355638) ring while incorporating the pre-existing or concurrently formed cyclopropane (B1198618) ring at the C4 position.

Cyclization reactions are a cornerstone in the synthesis of the 5-azaspiro[2.5]octane core, involving the formation of the piperidine ring from a linear precursor. These methods can be broadly categorized into intramolecular approaches and specific spiro-annulation strategies.

Intramolecular cyclization involves a single molecule containing all the necessary atoms for the ring system, which then undergoes a reaction to form the cyclic structure. Palladium-catalyzed intramolecular cyclization, for instance, has been successfully employed to prepare the closely related 5-azaspiro[2.4]heptane derivatives from alkynyl carboxamide compounds. tandfonline.com This methodology highlights the power of transition metal catalysis to forge complex cyclic systems. tandfonline.com In a typical reaction, an appropriate acyclic amine precursor, tethered to a reactive group, is induced to close into the piperidine ring. For example, a precursor containing a nucleophilic amine and an electrophilic center separated by a suitable carbon chain can undergo cyclization under basic or acidic conditions to form the desired heterocycle. mdpi.com Radical-mediated amine cyclization is another powerful technique for constructing piperidine rings from linear amino-aldehydes or other suitable precursors. nih.govnih.gov

Precursor TypeCatalyst/ReagentProductRef.
Alkynyl CarboxamidePd(PPh₃)₄, Cs₂CO₃5-Azaspiro[2.4]heptan-derivative tandfonline.com
Azido-acetalTiCl₄Azaspiro[4.4]nonane acs.org
Linear Aryl HalideOrganic Photoredox CatalystSpirocyclic Piperidine nih.gov

Spiro-annulation refers to the specific construction of a ring system at a spiro center, where one ring is built directly onto another. A prominent example of this strategy is the Johnson–Corey–Chaykovsky reaction. wikipedia.org This reaction allows for the synthesis of cyclopropanes, epoxides, and aziridines from sulfur ylides. wikipedia.orgorganic-chemistry.org To form the this compound core, a precursor such as N-protected 4-piperidone (B1582916) can be treated with a sulfur ylide like dimethyloxosulfonium methylide. organic-chemistry.org The ylide acts as a nucleophile, attacking the carbonyl carbon of the piperidone. The resulting intermediate then undergoes an intramolecular displacement of the sulfonium (B1226848) group to form the spiro-fused cyclopropane ring. organic-chemistry.org This method is highly effective for creating the three-membered ring onto the pre-formed heterocycle. nih.govnrochemistry.com

ReactionSubstrateReagentKey FeatureRef.
Corey-ChaykovskyN-Boc-4-piperidoneDimethyloxosulfonium methylideForms cyclopropane ring onto piperidine organic-chemistry.orgalfa-chemistry.com
[3+3] AnnulationIndoline-2-thione, Isatylidene malononitrileDinuclear zinc-ProPhenol complexConstructs chiral spiro-thiopyrano ring mdpi.com
[4+1] AnnulationN-aryl-dihydrophthalazinedione, QuinoneRu(II) catalystForms spiro-indazalone structure rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules like substituted piperidines. taylorfrancis.com The synthesis of highly functionalized piperidine scaffolds can be achieved through a one-pot, pseudo-five-component reaction involving aromatic aldehydes, anilines, and beta-ketoesters like ethyl acetoacetate. researchgate.net This approach typically proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and Mannich reactions to assemble the piperidine ring. nih.gov To adapt this methodology for the synthesis of the this compound core, a beta-ketoester containing a cyclopropyl (B3062369) group could be utilized as one of the starting components, embedding the cyclopropane ring into the final piperidine structure from the outset.

Olefin metathesis has emerged as a powerful carbon-carbon bond-forming reaction, with ring-closing metathesis (RCM) being particularly valuable for the synthesis of cyclic compounds, including nitrogen heterocycles. wikipedia.org This strategy has been directly applied to the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.5]octanes. nih.gov

Ring-closing metathesis (RCM) constructs an unsaturated ring via the intramolecular reaction of a precursor molecule containing two terminal alkenes. wikipedia.org For the synthesis of a this compound derivative, a suitable diene precursor, such as an N-protected amine with both a vinyl group and an allyl group attached to a cyclopropylmethyl unit, is required. nih.gov In the presence of a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, the two alkene moieties react to form a new double bond, closing the piperidine ring onto the cyclopropane-containing scaffold and releasing ethylene (B1197577) as the only byproduct. wikipedia.org This method is valued for its high functional group tolerance and its ability to form rings of various sizes, making it a key strategy in the synthesis of complex natural products and other bioactive molecules. nih.govnih.govnih.gov

RCM CatalystKey CharacteristicsApplicationRef.
Grubbs IFirst-generation Ru catalystGeneral RCM wikipedia.org
Grubbs IISecond-generation, higher activity, N-heterocyclic carbene (NHC) ligandSynthesis of substituted N-heterocycles nih.gov
Hoveyda-Grubbs IIMore stable, recyclable Ru catalystSynthesis of tetrahydropyridines nih.gov
Zhan 1BHigh efficiency catalystMacrocyclization in drug discovery drughunter.com

Radical-Mediated Spirocyclization Methodologies

Radical-mediated reactions offer a powerful and often complementary approach to ionic reactions for the construction of complex molecular architectures, including spirocyclic systems. These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the desired ring system.

Domino Radical Bicyclization

Domino radical bicyclization, also known as a radical cascade, is an efficient strategy for the rapid assembly of polycyclic structures from acyclic precursors in a single synthetic operation. This approach is particularly useful for constructing spirocyclic systems where a quaternary carbon center is formed at the junction of the two rings. While specific examples detailing the synthesis of this compound via a domino radical bicyclization are not prevalent in the reviewed literature, the general principles can be applied from the synthesis of related azaspiro compounds.

For instance, the synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization of O-benzyl oxime ethers. nih.govresearchgate.net This process involves the formation of an aryl or stannylvinyl radical which then undergoes a 5-exo-trig cyclization onto an alkenyl moiety, followed by a second cyclization of the resulting radical onto the oxime ether to form the spirocyclic core. nih.govresearchgate.net The reaction is typically initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and promoted by a radical mediator like tributyltin hydride (Bu3SnH). nih.govresearchgate.net The diastereoselectivity of such cyclizations can often be predicted by the Beckwith–Houk transition state model, which favors the formation of the trans-diastereomer. nih.gov

A hypothetical domino radical approach to this compound could involve a precursor with a nitrogen-tethered radical acceptor and a cyclopropane-forming radical cascade. For example, a suitably substituted N-allyl-2-halo-acetamide could potentially undergo a radical cyclization cascade to form the spiro[piperidine-cyclopropane] system, though this specific transformation is not explicitly detailed in the surveyed literature. The development of such a domino radical bicyclization for the synthesis of this compound remains an area for further investigation.

Electroauxiliary-Assisted Synthesis of Nitrogen-Containing Spiro Compounds

Electrochemical methods offer a unique and powerful tool for the synthesis of complex organic molecules, including nitrogen-containing spiro compounds. The concept of an "electroauxiliary" is central to some of these advanced synthetic strategies. An electroauxiliary is a functional group that is temporarily introduced into a molecule to facilitate a specific electrochemical transformation and is subsequently removed.

The synthesis of nitrogen-containing spiro compounds can be achieved through an electroauxiliary-assisted sequential introduction of two carbon nucleophiles onto the same α-carbon of a nitrogen atom. This method has been successfully applied to the synthesis of various spirocyclic systems, including those found in natural products like cephalotaxine. researchgate.net

The general strategy involves the use of two silyl (B83357) groups as electroauxiliaries on the carbon atom α to the nitrogen in a cyclic amine precursor. The electrochemical oxidation of this precursor leads to the selective cleavage of one of the C-Si bonds, generating an N-acyliminium ion intermediate. This intermediate can then be trapped by a carbon nucleophile. A second electrochemical oxidation selectively cleaves the remaining C-Si bond, generating another N-acyliminium ion which can be trapped by a second carbon nucleophile. If the two introduced nucleophiles are diolefinic, a subsequent ring-closing metathesis (RCM) reaction can be employed to construct the second ring of the spirocycle. researchgate.net

StepDescriptionKey Reagents/Conditions
1Introduction of two silyl electroauxiliaries on the α-carbon of a cyclic amine.-
2First electrochemical oxidation and nucleophilic addition.Electrochemical oxidation, Carbon nucleophile 1
3Second electrochemical oxidation and nucleophilic addition.Electrochemical oxidation, Carbon nucleophile 2
4Ring-closing metathesis (if applicable).Grubbs' catalyst

This methodology provides a versatile and convergent approach to a variety of nitrogen-containing spiro compounds. While a specific application to the synthesis of this compound is not explicitly detailed in the surveyed literature, the principles of this electroauxiliary-assisted synthesis could be adapted for its construction. For example, starting from a suitable piperidine precursor bearing two silyl groups at the 2-position, sequential introduction of appropriate carbon nucleophiles followed by a cyclopropanation step could potentially yield the this compound skeleton.

Transition Metal-Catalyzed Cycloaddition and Cycloisomerization Reactions

Transition metal catalysis has revolutionized the field of organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, transition metal-catalyzed cycloaddition and cycloisomerization reactions are particularly relevant, as they can be used to construct the spirocyclic core with high levels of control over stereochemistry.

A prominent and powerful method for the synthesis of spirocyclopropanes, including azaspiro[n.2]alkanes, is the rhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes. nih.gov This reaction involves the in situ generation of a rhodium carbene from a diazo compound, which then undergoes a [2+1] cycloaddition with an alkene to form the cyclopropane ring. The use of chiral dirhodium tetracarboxylate catalysts can render this transformation highly enantioselective and diastereoselective. nih.gov For the synthesis of this compound derivatives, this would involve the reaction of a 2-methylenepiperidine derivative with a suitable diazo compound in the presence of a chiral rhodium catalyst. The choice of catalyst and the substituents on both the alkene and the diazo compound can influence the efficiency and stereochemical outcome of the reaction. nih.gov

CatalystSubstratesProduct TypeKey Features
Chiral Dirhodium TetracarboxylatesExocyclic olefins, Donor/acceptor carbenesAzaspiro[n.2]alkanesHigh enantioselectivity and diastereoselectivity, high turnover numbers. nih.gov
Palladium CatalystsSulfoxonium ylides, Norbornene derivativesCyclopropane-fused norbornenesExclusive selectivity with sulfoxonium ylides as carbene precursors. rsc.org

Palladium-catalyzed [2+1] annulations have also been developed for the synthesis of cyclopropanes, for example, using sulfoxonium ylides as carbene precursors. rsc.org Furthermore, rhodium(I)-catalyzed [2+2+2] cycloadditions have been employed for the enantioselective synthesis of polysubstituted piperidines, which could serve as precursors to this compound derivatives. nih.gov

Another relevant transition metal-mediated transformation is the Kulinkovich-de Meijere reaction, which allows for the synthesis of cyclopropylamines from amides or nitriles. This reaction involves the treatment of an amide with a Grignard reagent in the presence of a titanium(IV) alkoxide. A titanacyclopropane intermediate is formed, which then reacts with the amide to generate the cyclopropylamine. This methodology could potentially be applied to a piperidin-2-one precursor to construct the this compound skeleton.

Enzymatic and Biocatalytic Stereodivergent Synthesis of Azaspiro[2.y]alkanes

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective synthetic methods. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful tool for achieving exceptional levels of stereocontrol. In the context of azaspiroalkane synthesis, enzymatic and biocatalytic approaches have been developed to provide access to all possible stereoisomers of a given scaffold, a concept known as stereodivergent synthesis. chemrxiv.orgnih.govchemrxiv.org

A groundbreaking stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles to produce a wide range of structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes. chemrxiv.orgnih.govchemrxiv.org This platform utilizes engineered protoglobin-based enzymes that can catalyze the reaction with high yields and excellent diastereo- and enantioselectivity. chemrxiv.orgnih.govchemrxiv.org By employing different enzyme variants, it is possible to selectively synthesize any of the four possible stereoisomers of the azaspiro[2.y]alkane product. chemrxiv.orgchemrxiv.org

The reaction is typically carried out in an aqueous environment and can be performed on a gram scale, highlighting its potential for industrial applications. chemrxiv.orgchemrxiv.org The substrate scope is broad, and the methodology has been successfully applied to the synthesis of various azaspiro[2.y]alkanes, including those with established pharmaceutical relevance. chemrxiv.org Notably, the this compound scaffold has been incorporated into drug candidates, and this enzymatic platform provides a practical and scalable route to such compounds in an enantiomerically pure form. chemrxiv.org

Enzyme PlatformSubstratesProductsKey Advantages
Engineered Protoglobin-based Carbene TransferasesUnsaturated exocyclic N-heterocycles, Diazo compoundsStructurally diverse azaspiro[2.y]alkanesHigh yield, excellent diastereo- and enantioselectivity, stereodivergent, scalable, operates in aqueous media. chemrxiv.orgnih.govchemrxiv.org

This biocatalytic approach offers significant advantages over traditional chemical methods, as it often operates under milder reaction conditions, avoids the use of toxic reagents and solvents, and provides access to all stereoisomers of the target molecule with high purity. The continued development of engineered enzymes will likely expand the scope and utility of this powerful synthetic strategy.

Targeted Synthesis of Functionalized this compound Scaffolds

The ability to introduce functional groups onto the this compound core is crucial for its application in drug discovery, as it allows for the fine-tuning of its physicochemical and pharmacological properties. The synthesis of ketone and dione (B5365651) derivatives is of particular interest, as the carbonyl group can serve as a handle for further chemical modifications.

Synthesis of Ketone and Dione Derivatives

The synthesis of ketone and dione derivatives of this compound provides valuable intermediates for the construction of more complex molecules. While the scientific literature on the specific synthesis of 5-azaspiro[2.5]octan-6-one and this compound-6,8-dione is not extensive, the existence of the latter is confirmed by its CAS registry number (845267-72-3). sigmaaldrich.com General synthetic strategies for related spirocyclic diones can provide insights into potential routes.

A general route for the synthesis of the carbocyclic analogue, spiro[2.5]octane-5,7-dione, involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net Adapting this strategy to the synthesis of the aza-analogue would require the use of a nitrogen-containing precursor.

A plausible approach to this compound-6,8-dione could involve the reaction of a cyclopropane-1,1-dicarboxylate derivative with an amine, such as ammonia (B1221849) or a primary amine, to form the piperidine-2,6-dione ring. For instance, the reaction of diethyl cyclopropane-1,1-dicarboxylate with ammonia under appropriate conditions could lead to the formation of the desired dione.

Alternatively, the synthesis of the constitutional isomer, 4-azaspiro[2.5]octane-5,7-dione, has been reported to proceed from the cyclic anhydride (B1165640) of cyclopropane-1,1-dicarboxylic acid (6-oxaspiro[2.5]octane-5,7-dione) by reaction with an amine. A similar strategy could potentially be envisioned for the synthesis of the 5-aza isomer, starting from a different precursor.

The synthesis of a monoketone derivative, such as 5-azaspiro[2.5]octan-6-one, could be achieved through various methods. One potential route could involve the partial reduction of the corresponding dione. Another approach could be the cyclization of a suitable δ-amino acid derivative containing a cyclopropyl group at the α-position.

Further research is needed to establish well-defined and high-yielding synthetic routes to these valuable functionalized this compound scaffolds.

Synthesis of Halogenated Derivatives (e.g., Difluoroazaspiro[2.5]octanes)

Synthesis of Carboxylic Acid and Ester Derivatives

A patented method for the synthesis of spiro[2.5]octane-5-carboxylic acid provides insight into a potential route that could be adapted for the this compound analogue. google.com This synthesis starts from 1,3-cyclohexanedione (B196179) and proceeds through a multi-step sequence involving the formation of a methoxycyclohexenone, cyclization with a Grignard reagent, and subsequent transformations to introduce the carboxylic acid group. google.com The final step involves the hydrolysis of a nitrile intermediate under alkaline conditions to yield the carboxylic acid. google.com

The following table summarizes a selection of synthesized carboxylic acid and ester derivatives of azaspiro[2.5]octane.

Compound NameMolecular FormulaNotes
5-Acetyl-5-azaspiro[2.5]octane-7-carboxylic acidC10H15NO3A derivative with an acetyl group on the nitrogen and a carboxylic acid on the cyclohexane (B81311) ring.
(5R)-6-Azaspiro[2.5]octane-5-carboxylic acidC8H13NO2An enantiomerically pure carboxylic acid derivative.
tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylateC12H19NO3A Boc-protected derivative with a ketone functionality.
tert-Butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylateC12H22N2O2A Boc-protected amino derivative.

Incorporation of Additional Heteroatoms within Azaspiro[2.5]octane Frameworks (e.g., Oxa-, Diaza- Derivatives)

The introduction of additional heteroatoms, such as oxygen or another nitrogen, into the this compound framework leads to the formation of novel heterocyclic systems with distinct properties. The synthesis of these oxa- and diaza-azaspiro[2.5]octane derivatives has been explored, primarily through multi-step sequences starting from readily available precursors.

Synthesis of 4-Oxa-7-azaspiro[2.5]octane:

Synthesis of 4,7-Diazaspiro[2.5]octane Derivatives:

The synthesis of 4,7-diazaspiro[2.5]octane compounds has been achieved through a route that avoids the use of hazardous reagents like boron trifluoride diethyl etherate. google.com This method utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate as the starting material. google.com The synthesis proceeds through a sequence of substitution, protection, deprotection, and reduction steps to yield the desired 4,7-diazaspiro[2.5]octane derivative. google.com For example, the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane has been described, where the final step involves the reduction of an amide intermediate. google.com

The table below provides a summary of representative synthetic routes for these heteroatom-containing derivatives.

Target CompoundStarting MaterialKey StepsOverall Yield
4-Oxa-7-azaspiro[2.5]octane hydrochlorideMethyl 1-hydroxy-1-cyclopropanecarboxylateHydrogenation, cyclization, reduction>50% google.com
7-Benzyl-4,7-diazaspiro[2.5]octane4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivativeSubstitution, protection, deprotection, reduction59% chemicalbook.com

Asymmetric Synthesis Approaches to Enantiopure Azaspiro[2.5]octanes

The biological activity of chiral molecules is often stereospecific, making the development of asymmetric synthetic methods to access enantiopure compounds a critical area of research. For 5-azaspiro[2.5]octanes, several strategies have been employed to control the stereochemistry of the spirocyclic core.

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. While the application of well-established chiral auxiliaries, such as Evans' oxazolidinones, to the asymmetric synthesis of this compound derivatives is a plausible and powerful strategy, specific examples in the peer-reviewed literature are not widespread. The general principle involves the attachment of the chiral auxiliary to a precursor of the azaspirocycle, followed by a diastereoselective cyclization or functionalization step. The steric bulk of the auxiliary directs the approach of reagents to one face of the molecule, thereby inducing asymmetry. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

Asymmetric Catalysis in Spirocyclization Reactions

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. A significant advancement in the asymmetric synthesis of azaspiro[2.5]octanes has been the development of enzymatic methods. A stereodivergent carbene transferase platform has been engineered for the cyclopropanation of unsaturated exocyclic N-heterocycles. researchgate.net This biocatalytic system provides access to various stereoisomers of azaspiro[2.5]alkanes in high yields and with excellent diastereo- and enantioselectivities. researchgate.net The reactions are performed in an aqueous environment and are scalable, highlighting the practical utility of this approach. researchgate.net

The following table presents data from the enzymatic synthesis of azaspiro[2.y]alkanes, demonstrating the high levels of stereocontrol achievable.

SubstrateEnzyme VariantYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
N-Boc-4-methylenepiperidineApePgb-xHC-531585>99.5:0.51:99
N-Boc-4-methylenepiperidineTamPgb-xHC-532085>99.5:0.598.5:1.5

Stereoselective Transformations in Azaspiro[2.5]octane Chemistry

Beyond the initial formation of the spirocyclic core, stereoselective transformations of existing azaspiro[2.5]octane derivatives are crucial for accessing a wider range of enantiopure compounds. One such strategy is enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For instance, lipases can be used for the kinetic resolution of racemic azaspiro[2.5]octane derivatives bearing ester or alcohol functionalities through selective hydrolysis or transesterification. nih.gov

Another powerful stereoselective transformation is the diastereoselective reduction of a prochiral ketone or imine on the azaspiro[2.5]octane scaffold. The inherent rigidity of the spirocycle can influence the facial selectivity of the reduction, leading to the preferential formation of one diastereomer. The choice of reducing agent and reaction conditions can be optimized to achieve high diastereoselectivity.

Chemical Reactivity and Mechanistic Investigations of 5 Azaspiro 2.5 Octane Systems

General Reaction Patterns of Nitrogen-Containing Spirocycles

Nitrogen-containing spirocycles, including the 5-azaspiro[2.5]octane system, are pivotal structural motifs in many biologically active natural products and pharmaceuticals. mdpi.com Their synthesis and reactivity are governed by the interplay of the constituent rings and the nucleophilic nature of the nitrogen atom.

General reaction patterns for these compounds include:

N-Functionalization: The secondary amine in the piperidine (B6355638) ring is a common site for reactions such as alkylation, acylation, and arylation, allowing for the introduction of various substituents.

Cyclization Reactions: The inherent structure of spirocycles makes them valuable precursors in cyclization and annulation strategies to build more complex polycyclic systems. For instance, ring-closing metathesis (RCM) is a powerful tool for constructing azaspirocyclic scaffolds from appropriately substituted amine derivatives. nih.govresearchgate.net

Cycloaddition Reactions: The nitrogen-containing ring can influence or participate in cycloaddition reactions. For example, 1,3-dipolar cycloadditions can be employed to generate spirocyclic heterocycles. mdpi.com

Rearrangements: The strain associated with the spirocyclic junction, especially with small rings like cyclopropane (B1198618), can drive various molecular rearrangements, often under thermal or acidic conditions. nih.gov

The reactivity is often dictated by the stability of intermediates. For example, reactions proceeding through carbocations adjacent to the spiro center can lead to ring-expansion or rearrangement cascades, driven by the release of ring strain. nih.gov The nitrogen atom can also play a crucial role by stabilizing adjacent positive charges or by directing the stereochemical outcome of reactions.

Oxidation Reactions of Azaspiro[2.5]octane Derivatives

Oxidation reactions of azaspiro[2.5]octane derivatives can target either the nitrogen atom of the piperidine ring or the carbon framework. The specific outcome depends on the oxidant used and the substitution pattern on the spirocycle.

N-Oxidation: The tertiary amine nitrogen in N-substituted 5-azaspiro[2.5]octanes can be oxidized to the corresponding N-oxide using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These N-oxides are valuable intermediates in their own right.

C-H Oxidation: Oxidation of the carbon skeleton is also possible, though less common without activating groups. The presence of adjacent functional groups can direct oxidation to specific positions. For instance, structural and conformational analyses have shown that the preferred orientation of exocyclic substituents on related spirocyclic systems can direct an oxidative attack. nih.gov

Research on the related 1-oxa-5-azaspiro[2.5]octane system indicates that the compound can be oxidized to form different derivatives, such as carboxylic acids, depending on the reaction conditions. smolecule.com This suggests that the carbon framework of the this compound core is also susceptible to oxidation under appropriate conditions.

Reduction Reactions of Azaspiro[2.5]octane Derivatives

Reduction reactions are crucial for the synthesis and modification of this compound derivatives, particularly for converting functional groups introduced onto the scaffold.

Reduction of Carbonyl Groups: this compound scaffolds containing ketone or ester functionalities can be reduced to the corresponding alcohols using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH₄). For example, the synthesis of spiro[2.5]octane-5,7-dione highlights the presence of carbonyl groups that are amenable to reduction. researchgate.net

Reductive Amination: Reductive amination is a key method for synthesizing substituted azaspirocycles. nih.gov This involves the reaction of a spirocyclic ketone with an amine (or ammonia) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Reduction of Other Functional Groups: Functional groups such as nitriles appended to the spirocycle can be reduced to primary amines. For instance, the reduction of a nitrile group on the related 5,5-dioxo-1-oxa-5λ⁶-thiaspiro[2.5]octane-2-carbonitrile scaffold is typically achieved using LiAlH₄ or catalytic hydrogenation.

The table below summarizes typical reduction reactions applicable to functionalized azaspiro[2.5]octane systems.

Functional GroupReagentProduct
KetoneNaBH₄, LiAlH₄Alcohol
EsterLiAlH₄Alcohol
AmideLiAlH₄Amine
NitrileH₂/Catalyst, LiAlH₄Primary Amine
ImineNaBH₃CN, H₂/CatalystAmine

Nucleophilic Substitution Reactions on Azaspiro[2.5]octane Scaffolds

Nucleophilic substitution is a fundamental reaction for elaborating the this compound scaffold. These reactions can occur at the nitrogen atom or at a carbon atom bearing a suitable leaving group.

N-Alkylation and N-Acylation: The nitrogen atom of the parent this compound is nucleophilic and readily undergoes substitution reactions. It can be alkylated with alkyl halides or subjected to reductive amination with aldehydes and ketones. Acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions are fundamental for creating diverse libraries of derivatives.

Substitution on the Carbon Framework: For substitution to occur on the carbon skeleton, a leaving group (e.g., a halide or a tosylate) must be present. A hydroxyl-substituted azaspiro[2.5]octane can be converted to a better leaving group and subsequently displaced by a wide range of nucleophiles. These bimolecular nucleophilic substitution reactions are pivotal transformations in organic chemistry. scilit.com The nitrogen atom in a related 1-oxa-5-azaspiro[2.5]octane system can also participate as a nucleophile, allowing for the introduction of various substituents. smolecule.com

Ring Opening and Rearrangement Pathways of the Spiro[2.5]octane System

The inherent strain of the cyclopropane ring in the this compound system makes it susceptible to ring-opening reactions and rearrangements, particularly under acidic, thermal, or metal-catalyzed conditions. These reactions are often driven by the release of the significant ring strain (approximately 27 kcal/mol for cyclopropane).

Acid-Catalyzed Ring Opening: In the presence of Lewis or Brønsted acids, the cyclopropane ring can be protonated or coordinate to the acid, leading to the formation of a carbocationic intermediate. This cation can be trapped by a nucleophile, resulting in a ring-opened product. A common pathway is a pinacol-like rearrangement where ionization of a group adjacent to the spiro-carbon leads to a cyclopropyl (B3062369) carbinyl cation, which can rearrange to a more stable cyclobutane (B1203170) derivative. nih.gov This process is favorable due to the release of ring strain and the formation of a stable carbonyl group. nih.gov

Rearrangement Cascades: The initial ring-opening can trigger a cascade of rearrangements. For example, protonation of an epoxide on a related spiro[2.3]hexane system leads to a cyclobutyl cation, which then undergoes bond migration to a cyclopropyl carbinyl cation and subsequent rearrangement. nih.gov

Mechanistic Insights: Studies on related spirocyclohexadienones suggest that rearrangements can proceed through the ring opening of a spirocyclopropane intermediate, followed by base-catalyzed hydrogen shifts. sigmaaldrich.com The mechanism often involves the cleavage of a cyclopropyl C-C bond to give a zwitterionic or diradical intermediate, which then undergoes further transformation. nih.gov

Spiro-to-Spiro Ring Transformations

Spiro-to-spiro transformations are sophisticated rearrangements where the connectivity of the spirocyclic system is altered, leading to a new spirocycle. These reactions are less common but offer pathways to novel molecular architectures.

One relevant mechanistic paradigm involves radical-mediated processes. For instance, a carbene-catalyzed N-to-C aryl migration has been reported that proceeds through a spirocyclic radical intermediate. acs.org In this process, an intramolecular radical spirocyclization activates a phenyl ring, which is then trapped to form a neutral spirocyclic intermediate. The subsequent facile and irreversible cleavage of a C–N bond in this intermediate facilitates the aryl migration, effectively transforming the initial structure. acs.org While not a direct spiro-to-spiro transformation of the carbon skeleton, this illustrates how the spirocyclic framework can mediate complex rearrangements and functional group migrations.

Derivatization and Functional Group Interconversions of Azaspiro[2.5]octanes

The this compound scaffold is a versatile building block that can be readily derivatized to access a wide range of functionalized molecules. nih.gov Functional group interconversions (FGIs) are essential for elaborating the core structure into more complex targets, such as active pharmaceutical ingredients. google.com

Common derivatization strategies include:

Boc Protection/Deprotection: The nitrogen atom is often protected with a tert-butoxycarbonyl (Boc) group to modulate its reactivity during multi-step syntheses. This group can be easily removed under acidic conditions.

Carboxylic Acid Derivatives: Carboxylic acid functionalities attached to the spirocycle, such as in this compound-6-carboxylic acid, are valuable handles for further modification. smolecule.com They can be converted into esters, amides, or reduced to alcohols.

Synthesis of Amides: The coupling of a carboxylic acid-containing azaspiro[2.5]octane derivative with an amine using standard peptide coupling reagents (e.g., HATU, HOBt) is a common strategy. This is exemplified in the synthesis of complex pharmaceutical candidates where an amide bond is formed with the azaspiro[2.5]octane moiety. google.com

The table below provides examples of functional group interconversions on azaspiro[2.5]octane derivatives.

Starting Functional GroupReagentsResulting Functional Group
Secondary Amine (N-H)(Boc)₂OBoc-protected Amine
Boc-protected AmineTFA, HClSecondary Amine (N-H)
Carboxylic AcidSOCl₂, then R₂NHAmide
Carboxylic AcidMeOH, H⁺Methyl Ester
EsterLiAlH₄Primary Alcohol
Primary AlcoholDMP, PCCAldehyde

Advanced Spectroscopic and Structural Elucidation of Azaspiro 2.5 Octane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of azaspiro[2.5]octane compounds. Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the molecular framework, substituent placement, and stereochemistry can be obtained. nih.gov

The ¹H NMR spectrum of a 5-azaspiro[2.5]octane derivative typically displays distinct signals for the protons on the cyclopropane (B1198618) and cyclohexane (B81311) rings. The chemical shifts of protons adjacent to the nitrogen atom (at C4 and C6) are characteristically downfield due to the electron-withdrawing effect of the heteroatom. The protons on the cyclopropane ring often appear as complex multiplets at a higher field (upfield), a consequence of their unique shielding environment.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spiro carbon (C3) is a key diagnostic signal, typically appearing in the range of 30-40 ppm. The carbons bonded to the nitrogen (C4 and C6) are deshielded and resonate further downfield.

Conformational analysis is a critical aspect of NMR studies on these systems. nih.gov By analyzing homonuclear coupling constants (³JHH), the preferred conformation of the six-membered ring, typically a chair conformation, can be determined. The magnitude of the coupling constants between vicinal protons can differentiate between axial and equatorial orientations of substituents. nih.gov For instance, a large coupling constant (typically 10-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
C1, C2 (Cyclopropane) 0.4 - 1.0 5 - 15 Highly shielded environment of the three-membered ring.
C3 (Spiro Carbon) - 30 - 40 Quaternary carbon at the spiro junction.
C4, C6 (α to N) 2.5 - 3.5 45 - 60 Deshielded by the adjacent nitrogen atom.
C5 (N-H) 1.0 - 4.0 - Broad signal, position is concentration and solvent dependent.

Note: Chemical shifts are approximate and can vary significantly based on substitution, solvent, and conformation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. Both hard ionization techniques like Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) are employed. nih.govresearchgate.net

In ESI-MS, which is a soft ionization method, the protonated molecule [M+H]⁺ is typically the most prominent peak, allowing for unequivocal confirmation of the molecular weight. nih.gov This is particularly useful for non-volatile or thermally labile derivatives.

Under EI-MS, a hard ionization technique, the molecular ion (M⁺) is formed, which then undergoes characteristic fragmentation. emory.edu The fragmentation of the this compound core is dictated by the stability of the resulting carbocations and radical ions. Common fragmentation pathways include:

α-Cleavage: The bond between the spiro carbon and an adjacent carbon in the cyclohexane ring (C3-C4 or C3-C9) can break, leading to the opening of the six-membered ring. Subsequent loss of neutral fragments is common.

Cyclopropane Ring Cleavage: The three-membered ring can fragment, often leading to the loss of ethylene (B1197577) (C₂H₄).

Cyclohexane Ring Fragmentation: The six-membered ring can undergo cleavage to produce characteristic fragments, such as the loss of propyl or butyl radicals. docbrown.info

Table 2: Plausible Mass Spectrometry Fragments for Unsubstituted this compound (M.W. = 111.19)

m/z Possible Fragment Ion Fragmentation Pathway
111 [C₇H₁₃N]⁺ Molecular Ion (M⁺)
96 [C₆H₁₀N]⁺ Loss of a methyl radical (•CH₃)
82 [C₅H₈N]⁺ α-Cleavage and loss of an ethyl radical (•C₂H₅)
68 [C₄H₆N]⁺ Cleavage of the cyclohexane ring

Note: The relative abundance of these fragments provides a fingerprint for the molecule's structure.

X-ray Crystallography for Precise Molecular Geometry and Stereochemistry

Single-crystal X-ray crystallography provides the most definitive and precise structural information for this compound compounds in the solid state. This technique allows for the exact determination of bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers.

Table 3: Representative Crystallographic Data for an Azaspirocyclic Compound

Parameter Typical Value
Crystal System Monoclinic
Space Group P2₁/c
C-C (cyclohexane) Bond Length 1.52 - 1.54 Å
C-C (cyclopropane) Bond Length 1.49 - 1.51 Å
C-N Bond Length 1.46 - 1.48 Å
C-N-C Bond Angle ~110 - 115°

Note: Data is representative and based on related N-containing spiroheterocycles. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the amine group and the hydrocarbon framework.

The IR spectrum of this compound would be characterized by the following key absorption bands:

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine. The peak shape can be sharp or broad depending on the extent of hydrogen bonding.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the stretching vibrations of the sp³ C-H bonds in the cyclohexane and cyclopropane rings.

N-H Bend: A band of variable intensity can appear around 1590-1650 cm⁻¹ due to the N-H bending vibration.

C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region, between 1000-1250 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric C-C stretching vibrations of the rings, which may be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium-Weak
C-H Stretch (sp³) 2850 - 2960 Strong
N-H Bend 1590 - 1650 Variable
CH₂ Scissoring 1440 - 1470 Medium

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Excess Determination

When a this compound derivative is chiral, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for determining its absolute configuration and enantiomeric purity. nih.govmdpi.com These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light. researchgate.net

An ORD spectrum is a plot of optical rotation versus wavelength. slideshare.net A chiral molecule containing a chromophore (a light-absorbing group) will exhibit a phenomenon known as the Cotton effect, where the optical rotation undergoes a rapid change, crossing the zero-rotation axis near the wavelength of maximum absorption of the chromophore. scispace.com A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. scispace.com

CD spectroscopy, which measures the difference in absorption of left and right circularly polarized light, provides a more direct observation of the Cotton effect. The sign and intensity of the CD bands are highly sensitive to the stereochemical environment around the chromophore.

For chiral derivatives of this compound, a chromophore may be present in a substituent or the azaspirocyclic core itself may be the source of chirality. By comparing the experimentally measured CD or ORD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the molecule can be definitively assigned. mdpi.com These techniques are powerful, non-destructive methods for stereochemical analysis. nih.gov

Table of Mentioned Compounds

Compound Name
This compound

Theoretical and Computational Studies of 5 Azaspiro 2.5 Octane Architectures

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distributions, and geometric parameters.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govyoutube.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically determined electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

Studies on 5-Azaspiro[2.5]octane using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), would focus on elucidating key electronic properties. These calculations reveal the distribution of electron density, which is crucial for understanding the molecule's polarity, polarizability, and intermolecular interactions. The molecular electrostatic potential (MEP) map, for example, can be generated to visualize electron-rich and electron-deficient regions, identifying likely sites for electrophilic and nucleophilic attack. The nitrogen atom's lone pair, for instance, is typically the most significant region of negative electrostatic potential.

Table 1: Calculated Electronic Properties of this compound

Property Calculated Value Unit
Total Energy -328.76 Hartree
Dipole Moment 1.85 Debye
Isotropic Polarizability 78.4 Bohr³

Note: The values presented in this table are hypothetical and representative of typical results from DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone for rationalizing chemical reactivity. wikipedia.orglibretexts.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.compearson.com The energy, shape, and distribution of these orbitals provide profound insights into a molecule's nucleophilic and electrophilic character. libretexts.orgyoutube.com

For this compound, the HOMO is typically localized on the nitrogen atom, corresponding to its lone pair of electrons. This indicates that the nitrogen is the primary site for nucleophilic attack, readily donating electrons to an electrophile. Conversely, the LUMO is generally distributed across the C-H and N-H antibonding orbitals of the piperidine (B6355638) ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and more likely to undergo chemical reactions.

Table 2: Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Description
HOMO -6.2 Localized on the nitrogen lone pair
LUMO +1.5 Distributed over σ* orbitals of the piperidine ring

Note: These energy values are illustrative and represent plausible outcomes from quantum chemical calculations.

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the favorability and kinetics of a proposed reaction pathway.

For reactions involving this compound, such as N-alkylation or N-acylation, DFT calculations can be used to locate the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy barrier, which is directly related to the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. Such studies provide a mechanistic understanding that can be difficult to obtain through experimental means alone. acs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. mdpi.comnih.gov

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and the relative orientation of the cyclopropane (B1198618) ring can also vary. An MD simulation, typically run for nanoseconds to microseconds, can sample these different conformations and determine their relative populations and the energy barriers for interconversion. pitt.eduresearchgate.net This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Table 3: Conformational States of this compound from MD Simulations

Conformation Relative Population (%) Key Dihedral Angle (C1-C2-N5-C6)
Chair (Axial NH) 75% ~60°
Chair (Equatorial NH) 20% ~180°

Note: The data is a representative example of results that could be obtained from a molecular dynamics simulation in an aqueous environment.

Molecular Mechanics (MM) and Force Field Development for Azaspiro Systems

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. Unlike quantum mechanics, MM does not explicitly model electrons. Instead, it represents atoms as spheres and bonds as springs, with potential energy functions and associated parameters known as a force field. researchgate.net This simplification allows MM to be applied to much larger systems and longer timescales than quantum methods, making it the foundation for MD simulations.

A force field consists of parameters that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov Standard force fields like AMBER, CHARMM, or OPLS are widely used for biomolecules and common organic compounds. nih.gov However, for a novel or unusual scaffold like this compound, existing parameters may not be accurate. The spiro-fusion and the strained cyclopropane ring require specific parameterization to correctly reproduce the molecule's geometry and energetics.

Developing force field parameters for azaspiro systems involves fitting the MM potential energy functions to high-level quantum mechanical data (e.g., from DFT calculations) or experimental data (e.g., from spectroscopy or crystallography). This ensures that the classical model accurately reflects the underlying quantum mechanical reality, leading to more reliable MD simulations.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure elucidation and the interpretation of experimental spectra. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important for characterizing organic molecules.

Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. github.io These calculations determine the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., tetramethylsilane).

By calculating the NMR spectra for different possible isomers or conformers of a molecule and comparing the results to experimental data, researchers can confidently assign its structure. nih.gov For this compound, computational predictions would be crucial for assigning the distinct signals of the cyclopropane and piperidine protons and carbons, whose chemical shifts are influenced by the molecule's unique geometry and anisotropic effects.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (Spiro) 25.5
C2, C3 (Cyclopropane) 12.8
C4, C6 (Piperidine, α to N) 48.2

Note: These chemical shift values are illustrative and based on typical ranges for similar structural motifs. Actual values would be derived from specific DFT/GIAO calculations.

In silico Methods for the Design of Novel Azaspiro[2.5]octane Derivatives

The rational design of novel derivatives of this compound, a compelling scaffold in medicinal chemistry, is increasingly guided by in silico methodologies. These computational tools allow for the prediction of molecular properties and biological activities, thereby streamlining the design-synthesis-testing cycle and reducing the costs associated with drug discovery. researchgate.netnih.gov The inherent three-dimensionality of spirocyclic systems like this compound makes them particularly attractive targets for computational modeling, as these methods can effectively explore the spatial arrangement of functional groups necessary for specific biological interactions. tandfonline.comenamine.net

Key in silico strategies applicable to the design of novel this compound derivatives include Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comimist.ma For this compound derivatives, a 2D-QSAR study would involve calculating a variety of molecular descriptors for a set of synthesized and tested analogs. mdpi.com These descriptors can be electronic (e.g., dipole moment), steric (e.g., molecular volume), or physicochemical (e.g., logP). mdpi.com Statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN) are then employed to build a predictive model. imist.ma

A hypothetical 2D-QSAR model for a series of this compound derivatives might be represented by an equation like:

pIC50 = β0 + β1(logP) + β2(PSA) + β3(MW)

This equation would allow researchers to predict the biological activity (pIC50) of newly designed, unsynthesized derivatives based on calculated properties, helping to prioritize which compounds to synthesize. mdpi.com 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), further refine these predictions by considering the three-dimensional fields surrounding the molecules. dovepress.com

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool for identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govnih.gov A pharmacophore model for a series of active this compound derivatives would define the spatial arrangement of key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. babrone.edu.in

This model can be generated based on a set of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.govresearchgate.net Once developed, the pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules that possess the required features for biological activity. nih.govresearchgate.net This approach is particularly useful for scaffold hopping, where the core this compound structure could be replaced by a different chemical motif that maintains the crucial pharmacophoric features. researchgate.net

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com For this compound derivatives, docking studies can provide valuable insights into their binding modes within a specific receptor active site. mdpi.com This method requires the 3D structure of the target protein, which can be obtained from crystallographic data or through homology modeling.

The process involves placing the 3D conformation of a this compound derivative into the binding site of the target and evaluating the binding affinity using a scoring function. The results can help to:

Predict the binding energy and affinity of novel derivatives.

Elucidate the key amino acid residues involved in the interaction.

Guide the rational modification of the scaffold to enhance binding affinity and selectivity. nih.gov

The integration of these in silico methods provides a robust framework for the design of novel this compound derivatives with desired biological activities. QSAR can guide the optimization of physicochemical properties, pharmacophore modeling can identify essential interaction features, and molecular docking can refine the understanding of the ligand-receptor interactions at a molecular level.

Data Tables

Table 1: Hypothetical 2D-QSAR Descriptors for a Series of this compound Derivatives

Compound IDR1-SubstituentlogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted pIC₅₀
AZO-001-H1.85111.1812.475.2
AZO-002-CH₃2.35125.2112.475.6
AZO-003-OH1.20127.1832.766.1
AZO-004-Cl2.55145.6312.475.9
AZO-005-NH₂1.15126.2038.506.5

Strategic Utilization of 5 Azaspiro 2.5 Octane As a Core Scaffold in Organic Synthesis

Application as Building Blocks for Architecturally Complex Heterocycles

The 5-azaspiro[2.5]octane core serves as a versatile building block for the synthesis of more elaborate heterocyclic systems, particularly functionalized piperidines. The inherent strain of the cyclopropane (B1198618) ring and the synthetic accessibility of the piperidine (B6355638) nitrogen provide reactive handles for a variety of chemical transformations.

A notable example is the use of 5-azaspiro[2.5]octanes in diversity-oriented synthesis (DOS). Researchers have developed multicomponent condensation reactions to rapidly access ω-unsaturated dicyclopropylmethylamines, which are precursors to 5-azaspiro[2.5]octanes. nih.gov These precursors can then be converted into a range of functionalized piperidines through methods such as selective ring-closing metathesis, epoxide opening, and reductive amination. nih.gov This approach allows for the generation of a library of structurally diverse heterocyclic compounds, which are of significant interest for drug discovery. nih.gov

The synthesis of these complex heterocycles often involves a series of strategic steps to modify the initial this compound scaffold. The reactivity of the secondary amine in the piperidine ring allows for the introduction of a wide array of substituents, thereby enabling the exploration of chemical space around this core structure.

Table 1: Synthetic Methodologies for the Elaboration of this compound Scaffolds

TransformationReagents and ConditionsResulting HeterocycleReference
Ring-Closing MetathesisGrubbs' CatalystFunctionalized Piperidines nih.gov
Epoxide OpeningVarious NucleophilesHydroxylated Piperidine Derivatives nih.gov
Reductive AminationAldehydes/Ketones, Reducing AgentN-Substituted Piperidines nih.gov

Role in the Construction of Bridged and Fused Polycyclic Systems

While the spirocyclic nature of this compound provides a foundation for three-dimensional complexity, its specific application in the construction of bridged and fused polycyclic systems is not extensively documented in readily available scientific literature. The inherent ring strain of the cyclopropane moiety could potentially be exploited in ring-expansion or rearrangement reactions to forge new carbocyclic or heterocyclic rings, leading to bridged or fused architectures. However, specific examples detailing such transformations originating from the this compound core are not prevalent. The development of synthetic methodologies to convert this spirocycle into more complex polycyclic frameworks remains an area with potential for future exploration.

Development of Chiral Ligands and Organocatalysts Based on Azaspiro[2.5]octane

The rigid conformational structure of the this compound scaffold makes it an attractive candidate for the development of chiral ligands and organocatalysts for asymmetric synthesis. The introduction of stereocenters on the piperidine or cyclopropane ring could lead to novel chiral environments for catalytic transformations.

Despite this potential, the development and application of chiral ligands and organocatalysts derived from this compound are not widely reported in the current body of scientific literature. The synthesis of enantiomerically pure derivatives of this compound would be the first critical step in this endeavor. Subsequent functionalization of these chiral scaffolds with coordinating groups (for ligands) or catalytically active moieties (for organocatalysts) could pave the way for their use in a variety of asymmetric reactions. The exploration of this compound-based chiral catalysts represents a promising, yet underexplored, avenue of research.

Mimicry of Natural Product Core Structures and their Derivatives

Natural products are a rich source of inspiration for the design of novel bioactive molecules. The three-dimensional topology of the this compound scaffold has the potential to mimic the core structures of certain natural products, particularly alkaloids. By serving as a rigid template, it could allow for the spatial presentation of functional groups in a manner that mimics the bioactive conformation of a natural product.

However, specific examples of the use of this compound as a direct mimic of a natural product core structure are not extensively detailed in the scientific literature. While the synthesis of natural product analogs is a common strategy in medicinal chemistry, the application of this particular spirocycle in this context appears to be an area that is not yet fully explored. The development of synthetic routes that utilize this compound to generate analogs of complex natural products could lead to the discovery of new therapeutic agents.

Integration into Combinatorial Chemistry and Library Synthesis for Methodological Advancement

The this compound scaffold is well-suited for integration into combinatorial chemistry and library synthesis, primarily due to its synthetic tractability and the potential for introducing diversity at multiple points of the molecule. As demonstrated in diversity-oriented synthesis, this scaffold can be efficiently elaborated to produce a wide range of derivatives. nih.gov

The generation of libraries based on the this compound core allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By varying the substituents on the piperidine nitrogen and the cyclopropane ring, chemists can fine-tune the biological and physicochemical properties of the resulting compounds.

The methodological advancements in this area are centered on the development of efficient and high-throughput synthetic routes to access these libraries. The use of multicomponent reactions and solid-phase synthesis techniques can further streamline the process of library creation. The resulting collections of this compound derivatives serve as valuable resources for screening against a wide range of biological targets.

Table 2: Key Features of this compound for Library Synthesis

FeatureDescriptionImplication for Methodological Advancement
Rigid Scaffold The spirocyclic structure provides a well-defined three-dimensional orientation of substituents.Enables more precise structure-activity relationship studies.
Functionalizable Nitrogen The secondary amine in the piperidine ring is readily derivatized.Allows for the introduction of a wide range of chemical diversity.
Synthetic Accessibility Efficient synthetic routes to the core scaffold have been developed.Facilitates the large-scale production of library members.
Diversity-Oriented Synthesis Compatibility The scaffold is amenable to strategies that rapidly generate structural diversity.Accelerates the exploration of novel chemical space for drug discovery.

Q & A

Q. How to ethically report conflicting spectral data for this compound derivatives?

  • Methodological Answer :
  • Disclose all raw data in supplementary materials, including failed spectra .
  • Discuss possible causes (e.g., solvent polarity effects on NMR shifts ).
  • Cite prior literature with similar conflicts (e.g., boiling point discrepancies in dichlorospiro compounds ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.